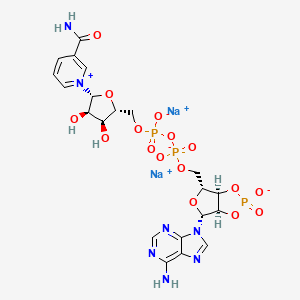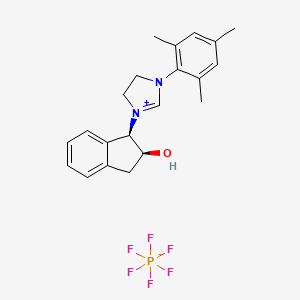
2',3'-cyclic NADP+ (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-cyclic NADP+ (sodium salt) is a biochemical compound that plays a significant role in various biological processes. This compound is a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase, an enzyme abundant in myelin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2’,3’-cyclic NADP+ (sodium salt) involves the synthesis of cyclic nucleotides. The synthetic route typically includes the phosphorylation of adenosine derivatives followed by cyclization to form the cyclic phosphate ester . The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’,3’-cyclic NADP+ (sodium salt) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then crystallized and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-cyclic NADP+ (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and cyclic nucleotide analogs .
Wissenschaftliche Forschungsanwendungen
2’,3’-cyclic NADP+ (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in enzyme assays to quantify the activity of 2’,3’-cyclic nucleotide 3’-phosphodiesterase.
Biology: The compound is used to study calcium mobilization and mitochondrial function in biological systems.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Wirkmechanismus
The mechanism of action of 2’,3’-cyclic NADP+ (sodium salt) involves its role as a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase. This enzyme catalyzes the hydrolysis of the cyclic phosphate ester, leading to the formation of nucleotide monophosphates . The compound also influences calcium signaling pathways by modulating calcium release and uptake in mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but lacks the cyclic phosphate ester.
Nicotinamide adenine dinucleotide (NAD+): Similar but does not contain the additional phosphate group at the 2’ position.
Uniqueness
2’,3’-cyclic NADP+ (sodium salt) is unique due to its cyclic phosphate ester, which imparts distinct biochemical properties and makes it a specific substrate for certain enzymes .
Eigenschaften
Molekularformel |
C21H24N7Na2O16P3 |
|---|---|
Molekulargewicht |
769.4 g/mol |
IUPAC-Name |
disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N7O16P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16-15(42-47(36,37)43-16)11(41-21)6-39-46(34,35)44-45(32,33)38-5-10-13(29)14(30)20(40-10)27-3-1-2-9(4-27)18(23)31;;/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H6-,22,23,24,25,31,32,33,34,35,36,37);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
REJNCHGXPBLANE-WUEGHLCSSA-L |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H]4[C@H]([C@@H](O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C4C(C(O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/no-structure.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)


![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
